(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol
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Overview
Description
(4-Propyl-2,6,7-trioxabicyclo[222]octan-1-yl)methanol is a chemical compound with a unique bicyclic structure It is characterized by the presence of three oxygen atoms forming a trioxabicyclo ring system, which is further substituted with a propyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol typically involves the formation of the trioxabicyclo ring system followed by the introduction of the propyl and methanol groups. One common method involves the reaction of a suitable precursor with an oxidizing agent under controlled conditions to form the trioxabicyclo ring. The propyl group can be introduced through alkylation reactions, while the methanol moiety is typically added via hydroxymethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-propyl-2,6,7-trioxabicyclo[2.2.2]octane
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
- (1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol
- 2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethanol
Uniqueness
(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol is unique due to its specific substitution pattern and the presence of a methanol moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
89970-68-3 |
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Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol |
InChI |
InChI=1S/C9H16O4/c1-2-3-8-5-11-9(4-10,12-6-8)13-7-8/h10H,2-7H2,1H3 |
InChI Key |
DBPSNYBUXKQPAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12COC(OC1)(OC2)CO |
Origin of Product |
United States |
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